

2-Bromo-6-hydroxy-4-methylbenzaldehyde solubility data

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Compound of Interest

Compound Name: *2-Bromo-6-hydroxy-4-methylbenzaldehyde*

CAS No.: *139976-21-9*

Cat. No.: *B3032306*

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An In-Depth Technical Guide to the Solubility of **2-Bromo-6-hydroxy-4-methylbenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the solubility characteristics of **2-Bromo-6-hydroxy-4-methylbenzaldehyde**, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not readily available in the public domain, this document, authored from the perspective of a Senior Application Scientist, outlines the predicted solubility profile based on its structural attributes and the known properties of analogous compounds. Crucially, this guide details a robust, step-by-step experimental protocol for the precise determination of its solubility in a range of common laboratory solvents. This is supplemented by expert insights into the rationale behind experimental choices, ensuring a self-validating and reproducible methodology. The information herein is intended to empower researchers in the fields of medicinal chemistry, process development, and materials science to effectively utilize and handle this compound.

Introduction: Understanding the Molecular Profile of 2-Bromo-6-hydroxy-4-methylbenzaldehyde

2-Bromo-6-hydroxy-4-methylbenzaldehyde is an aromatic aldehyde with the chemical formula $C_8H_7BrO_2$ and a molecular weight of 215.05 g/mol .^[1] Its structure, featuring a hydroxyl group, a bromine atom, and an aldehyde functional group on a toluene backbone, dictates its physicochemical properties, including its solubility. The interplay of these functional groups—the polar hydroxyl and aldehyde groups capable of hydrogen bonding, the nonpolar methyl group, and the electron-withdrawing bromine atom—suggests a nuanced solubility profile. It is anticipated to exhibit limited solubility in water and greater solubility in organic solvents.

Key Structural Features Influencing Solubility:

- **Hydrogen Bonding:** The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group allows for both hydrogen bond donation and acceptance, respectively. This suggests potential solubility in protic solvents.
- **Polarity:** The molecule possesses both polar (hydroxyl, aldehyde) and non-polar (methyl, aromatic ring) regions, indicating that its solubility will be highly dependent on the solvent's polarity.
- **Molecular Weight:** A moderate molecular weight of 215.05 g/mol suggests that solubility will not be prohibitively low in most organic solvents.

Predicted Solubility Profile

Direct, experimentally determined solubility data for **2-Bromo-6-hydroxy-4-methylbenzaldehyde** is scarce. However, by examining structurally similar compounds, we can establish a scientifically grounded prediction of its solubility behavior. For instance, 2-Hydroxy-4-methylbenzaldehyde is described as very slightly soluble in water but freely soluble in ethanol and other organic solvents.^{[2][3]} It is reasonable to infer that **2-Bromo-6-hydroxy-4-methylbenzaldehyde** will exhibit a similar trend.

Table 1: Predicted Qualitative Solubility of **2-Bromo-6-hydroxy-4-methylbenzaldehyde** in Common Laboratory Solvents

Solvent	Predicted Solubility	Rationale
Water	Low	The non-polar aromatic ring and methyl group, along with the bromine atom, likely dominate over the polar hydroxyl and aldehyde groups.
Methanol	High	The polar protic nature of methanol can effectively form hydrogen bonds with the solute.
Ethanol	High	Similar to methanol, its polarity and ability to hydrogen bond should facilitate dissolution.
Acetone	High	A polar aprotic solvent that can act as a hydrogen bond acceptor for the hydroxyl group.
Ethyl Acetate	Medium to High	A moderately polar solvent that should effectively solvate the molecule.
Dichloromethane	Medium	A non-polar solvent that may still dissolve the compound due to the influence of the aromatic ring.
Hexane	Low	The high polarity of the functional groups will likely lead to poor solubility in this non-polar solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

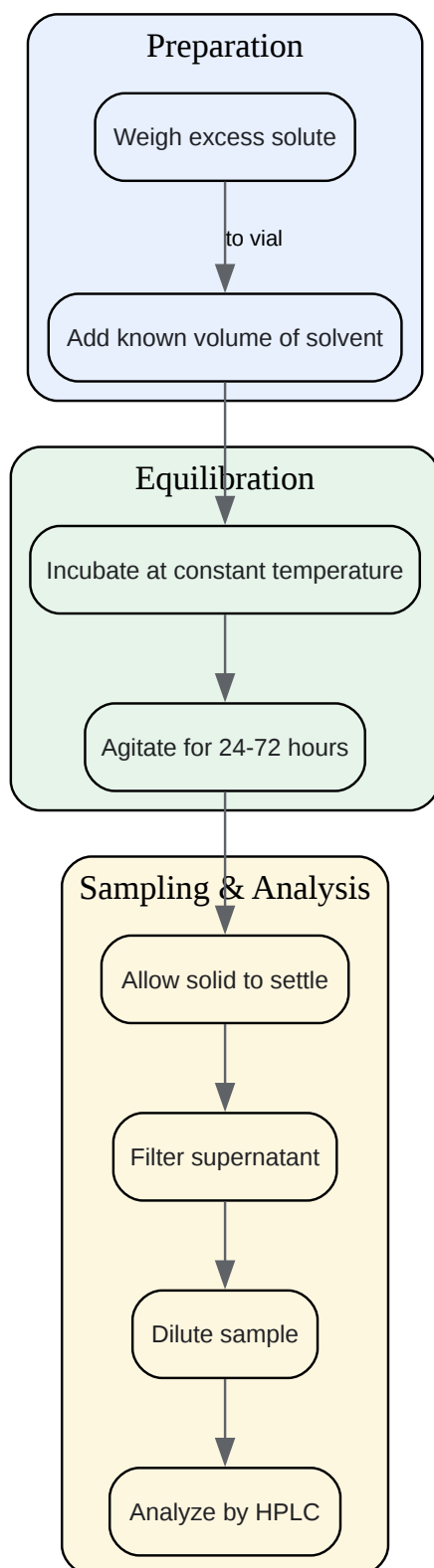
The following protocol provides a reliable method for the quantitative determination of the solubility of **2-Bromo-6-hydroxy-4-methylbenzaldehyde**. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

- **2-Bromo-6-hydroxy-4-methylbenzaldehyde** (analytical standard grade)
- Selected solvents (HPLC grade)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Vials with screw caps
- Syringe filters (0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:



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Caption: Workflow for experimental solubility determination.

Detailed Protocol

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **2-Bromo-6-hydroxy-4-methylbenzaldehyde** into a series of vials. The excess is crucial to ensure that a saturated solution is formed.
 - Add a precise volume of the chosen solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is generally recommended.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.
- Sample Collection and Preparation:
 - Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid. This step is critical to prevent artificially high concentration readings.
 - Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantitative Analysis by HPLC:
 - Prepare a series of standard solutions of **2-Bromo-6-hydroxy-4-methylbenzaldehyde** of known concentrations.

- Inject the standard solutions into the HPLC system to generate a calibration curve.
- Inject the diluted sample and determine its concentration from the calibration curve.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in units such as g/L or mol/L.

Data Presentation

All experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Example of Quantitative Solubility Data Presentation for **2-Bromo-6-hydroxy-4-methylbenzaldehyde** at 25 °C

Solvent	Solubility (g/L)	Solubility (mol/L)
Methanol	Experimental Value	Calculated Value
Ethanol	Experimental Value	Calculated Value
Acetone	Experimental Value	Calculated Value
Ethyl Acetate	Experimental Value	Calculated Value
Dichloromethane	Experimental Value	Calculated Value
Water	Experimental Value	Calculated Value

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of **2-Bromo-6-hydroxy-4-methylbenzaldehyde** and a detailed, actionable protocol for its experimental determination. The predicted solubility profile serves as a valuable starting point for solvent selection in various applications, including reaction chemistry, purification by recrystallization, and formulation development. The provided experimental workflow is designed to be robust and reproducible, enabling researchers to generate high-quality, reliable solubility data.

Future work should focus on the systematic determination of the solubility of this compound in a wider range of solvents and at various temperatures. This data will be invaluable for building a comprehensive solubility database, aiding in the development of predictive models and facilitating the broader application of **2-Bromo-6-hydroxy-4-methylbenzaldehyde** in scientific research and development.

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